

Head-to-Head Comparison: ONX-0914 vs. PR-924 in Immunoproteasome Inhibition

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Compound of Interest		
Compound Name:	ONX-0914 TFA	
Cat. No.:	B10824678	Get Quote

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A comprehensive analysis of two prominent selective immunoproteasome inhibitors, ONX-0914 (also known as PR-957) and PR-924, reveals distinct profiles in their inhibitory activity and therapeutic potential. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals in the fields of oncology and immunology.

Both ONX-0914 and PR-924 are potent epoxyketone-based inhibitors that selectively target the β5i (LMP7) subunit of the immunoproteasome, a key regulator of protein degradation in immune cells.[1][2][3] Their mechanism of action involves covalent modification of the N-terminal threonine active sites of the proteasome.[1][4] This targeted inhibition has shown promise in treating various hematological malignancies and autoimmune diseases by disrupting cytokine production and inducing apoptosis in malignant cells.[2][4][5]

Quantitative Performance Analysis

The following tables summarize the in vitro inhibitory concentrations and cellular effects of ONX-0914 and PR-924 based on available experimental data.

Table 1: Inhibitory Concentration (IC50) Against Proteasome Subunits



Compound	Target Subunit	Cell-Free Assay IC50	Cellular Assay IC50	Selectivity (over β5)	Reference
ONX-0914	β5i (LMP7)	Not explicitly stated	5.7 nM (Raji cells)	20- to 40-fold	[2][6]
β5 (Constitutive)	Not explicitly stated	>100 nM	[6]		
β1i (LMP2)	Not explicitly stated	Partially inhibited at higher concentration s	[6]		
PR-924	β5i (LMP7)	2.5 nM	100 nM (>90% inhibition in CEM cells)	~91 to 100- fold	[7][8][9]
β5 (Constitutive)	227 nM	1-10 μM (partial inhibition)	[7][9]		
β1i (LMP2)	Not explicitly stated	Inhibited at 1- 10 μΜ	[9]	_	

Table 2: In Vitro Efficacy in Cancer Cell Lines

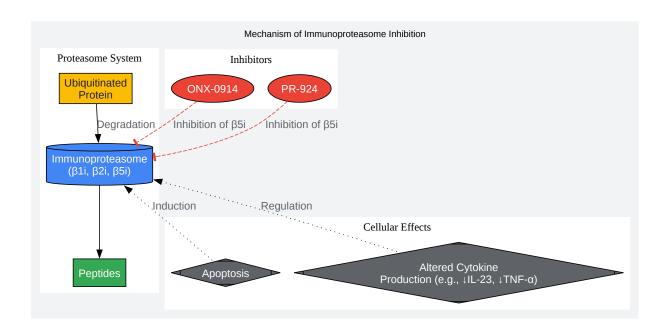


Compound	Cell Line(s)	Assay Type	IC50 / Effect	Reference
ONX-0914	Human Glioblastoma (LN229, GBM8401, U87MG)	Cell Viability	Induces apoptosis and cell cycle arrest	[10]
Multiple Myeloma	Cell Viability	Cytotoxic at ~1 μΜ	[11][12]	
PR-924	Multiple Myeloma (MM.1S, MM.1R, RPMI-8226, etc.)	MTT Assay	IC50 range: 3-7 μΜ (48h)	[8][13]
Acute Lymphoblastic Leukemia (CCRF-CEM)	Cytotoxicity Assay	IC50: 1.8 μM	[9][14]	
Acute Myeloid Leukemia (THP1)	Cytotoxicity Assay	IC50: 1.5 μM	[9][14]	_

Mechanism of Action and Signaling Pathway

ONX-0914 and PR-924 exert their effects by inhibiting the chymotrypsin-like activity of the immunoproteasome's β 5i subunit. This leads to the accumulation of poly-ubiquitinated proteins, triggering cellular stress and ultimately apoptosis in cancer cells. In immune cells, this inhibition disrupts the processing of antigens for presentation on MHC class I molecules and modulates the production of pro-inflammatory cytokines.





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Caption: Mechanism of action for ONX-0914 and PR-924.

Experimental Protocols

Cell Viability Assay (MTT Assay for PR-924)

- Cell Seeding: Human multiple myeloma cell lines were seeded in 96-well plates.
- Treatment: Cells were treated with PR-924 at a dose range of 1–20 μmol/l for 24, 48, and 72 hours.[8]
- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the



formation of formazan crystals.

- Solubilization: The formazan crystals were solubilized with a solubilization buffer.
- Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.

Proteasome Activity Inhibition Assay (ProCISE)

A subunit-specific active-site ELISA (ProCISE) can be utilized to determine the in-cell inhibition of individual proteasome catalytic subunits.

- Cell Lysis: Cells treated with the inhibitor are lysed to release cellular proteins, including proteasomes.
- Capture: The proteasome subunits are captured on an ELISA plate coated with subunitspecific antibodies.
- Activity Probe: A fluorescently labeled activity-based probe that covalently binds to the active sites of the proteasome subunits is added.
- Detection: The amount of bound probe is quantified by fluorescence, which is inversely
 proportional to the level of inhibition by the compound.
- Quantification: A standard curve generated with purified proteasome is used to calculate the amount of each active subunit per microgram of total protein.



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Caption: General workflow for in vitro cytotoxicity testing.



In Vivo Studies

Both compounds have demonstrated anti-tumor activity in preclinical animal models.

- ONX-0914: In mouse models of rheumatoid arthritis and lupus, ONX-0914 treatment led to a reversal of disease signs, including reductions in cellular infiltration and cytokine production.
 [2] In a glioblastoma mouse xenograft model, the combination of ONX-0914 with temozolomide reduced tumor progression.[10] The maximum tolerated dose (MTD) in mice was reported to be 30 mg/kg.[2]
- PR-924: In vivo administration of PR-924 inhibited tumor growth in human plasmacytoma xenografts and a SCID-hu mouse model of multiple myeloma.[1][8] Treatment with PR-924 was well-tolerated, with no significant weight loss observed in the treated mice.[1][8]

Summary and Conclusion

ONX-0914 and PR-924 are both highly potent and selective inhibitors of the immunoproteasome's β 5i subunit. Based on the available data, PR-924 appears to exhibit a slightly higher degree of selectivity for β 5i over the constitutive β 5 subunit compared to ONX-0914. Both compounds have shown significant anti-cancer activity in vitro and in vivo across various models.

The choice between these inhibitors for research or therapeutic development may depend on the specific application, the desired level of selectivity, and the cellular context. The provided data and experimental outlines serve as a valuable resource for designing and interpreting studies involving these important research compounds. Further direct, side-by-side comparative studies under identical experimental conditions would be beneficial to fully elucidate the nuanced differences in their biological activities.

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